molecular formula C23H30O5 B158887 17-PHENYL TRINOR PROSTAGLANDIN E2 CAS No. 38315-43-4

17-PHENYL TRINOR PROSTAGLANDIN E2

Cat. No.: B158887
CAS No.: 38315-43-4
M. Wt: 386.5 g/mol
InChI Key: FOBVMYJQWZOGGJ-XYRJXBATSA-N
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Description

17-Phenyl trinor prostaglandin E2 (17-pt-PGE2) is a synthetic prostaglandin E2 (PGE2) analog characterized by structural modifications that enhance receptor selectivity and metabolic stability. Its chemical structure (C23H30O5, molecular weight 386.481) includes a phenyl substitution at the 17-position and truncation of the ω-chain, distinguishing it from endogenous PGE2 (Fig. 1) . This compound primarily acts as an agonist for EP1 and EP3 prostanoid receptors , mediating diverse physiological effects such as bone remodeling, cellular proliferation, and ion channel modulation (e.g., TRPM7 activation in glioblastoma cells) .

Preparation Methods

The synthesis of 17-Phenyl-omega-trinor-PGE2 involves several steps, starting from the basic prostaglandin E2 structureThe reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

17-Phenyl-omega-trinor-PGE2 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This can affect the carbonyl groups, converting them to hydroxyl groups.

    Substitution: This reaction can occur at the phenyl group or other reactive sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Scientific Research Applications

The applications of 17-phenyl trinor PGE2 can be categorized into several domains:

A. Chemistry

  • Model Compound : It is used to study synthetic methods and reaction mechanisms related to prostaglandins.
  • Synthetic Pathways : Researchers explore feasible synthetic routes for producing this compound, which involve various chemical reactions such as oxidation and substitution.

B. Biology

  • Cellular Studies : The compound is utilized in cell line studies to investigate the role of prostaglandins in cellular processes. Various cell types have been employed, including human uterine smooth muscle cells and rat spinal dorsal horn neurons.
  • Signal Transduction Research : Its interaction with EP receptors helps elucidate the signaling pathways activated by prostaglandins.

C. Medicine

  • Therapeutic Potential : Investigations focus on its potential use in treating conditions associated with inflammation and pain management.
  • Antifertility Studies : In animal models, it has been found to be 4.4 times more potent than PGE2 as an antifertility agent in hamsters, with an effective dose (ED50) value of 350 µg/kg .

Case Studies and Research Findings

Several studies have explored the applications and effects of 17-phenyl trinor PGE2:

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that treatment with varying concentrations of 17-phenyl trinor PGE2 significantly reduced cytokine production in macrophages.

Concentration (µM)TNF-alpha Production (%)IL-6 Production (%)
0100100
107570
505040
1003025

Study 2: Antifertility Activity

In vivo studies indicated that the compound effectively inhibits fertility in hamsters at doses significantly lower than those required for PGE2.

Mechanism of Action

The compound exerts its effects by binding to the EP1 and EP3 receptors, which are part of the prostaglandin receptor family. This binding leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the modulation of cyclic AMP levels. These pathways are involved in processes such as platelet aggregation and smooth muscle contraction .

Comparison with Similar Compounds

Comparative Analysis with Similar Prostaglandin Analogs

Structural and Functional Comparisons

Key Structural Differences

  • 17-pt-PGE2 vs. PGE2 :
    • The phenyl group at C17 replaces the natural ω-chain, reducing susceptibility to enzymatic degradation .
    • Retains the cyclopentane ring and α-chain hydroxyl groups critical for receptor binding .
  • 17-pt-PGE2 vs. PGD2 and PGF2α Analogs: PGD2 and PGE2 are isobaric but differ in stereochemistry at C9 and C11, leading to divergent receptor affinities (DP vs. EP receptors) . 17-Phenyl trinor PGF2α ethyl amide (Bimatoprost) replaces the carboxylic acid with an ethyl amide, enhancing corneal permeability for ocular applications .

Receptor Selectivity

Compound Primary Receptor Targets Functional Outcomes
17-pt-PGE2 EP1, EP3 Bone formation, TRPM7 activation, cross-talk with TP receptors
PGE2 EP1–EP4 Broad effects: inflammation, vasodilation, bone resorption
Bimatoprost FP receptor Ocular hypotension, eyelash growth via FP receptor agonism
15-keto-17-pt-PGF2α FP receptor Enhanced metabolic stability; limited corneal hydrolysis compared to ester prodrugs

Pharmacological and Therapeutic Profiles

Bone Remodeling

  • 17-pt-PGE2 :
    • Increases trabecular bone volume by 81.7% in rat tibia via EP1/EP3-mediated pathways (Table 1) .
    • Upregulates fibronectin and integrin expression, promoting osteoblast activity .
  • PGE2 :
    • Dual role in bone: stimulates formation at low doses but resorption at high doses via EP4 .

Table 1: Bone Parameters After Local Administration of 17-pt-PGE2 vs. PGE2

Parameter PGE2 (30 µM) 17-pt-PGE2 (30 µM)
Bone Volume (BV/TV) +91.3% +81.7%
BMD Increase Significant Significant
Key Pathway EP4 EP1/EP3

Data from

Metabolic Stability and Pharmacokinetics

  • 17-pt-PGE2 :
    • The phenyl group and truncated chain confer resistance to β-oxidation, extending half-life compared to PGE2 .
  • Bimatoprost :
    • Ethyl amide moiety slows hydrolysis, achieving sustained release in ocular tissues .

Biological Activity

17-Phenyl trinor prostaglandin E2 (17-PTPGE2), also known as 17-phenyl-omega-trinor-PGE2, is a synthetic derivative of prostaglandin E2 (PGE2) that exhibits unique biological properties. Prostaglandins are lipid compounds derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation, blood pressure regulation, and reproductive functions. The modification of the prostaglandin structure, particularly the introduction of a phenyl group and the removal of certain carbon atoms, alters its biological activity and receptor interactions.

Chemical Structure

17-PTPGE2 retains the characteristic 20-carbon skeleton of prostaglandins but features modifications that enhance its potency and selectivity for specific receptors. The molecular formula is C26H37O6C_{26}H_{37}O_6 .

Physical Properties

  • Solubility : Practically insoluble in water.
  • Acidity : Exhibits acidic properties typical of prostaglandins.

17-PTPGE2 primarily interacts with prostanoid receptors, specifically the EP1, EP3, and EP4 subtypes. These receptors are G-protein-coupled receptors (GPCRs) that mediate various cellular responses upon activation by prostaglandins .

Potency Comparison

Research indicates that 17-PTPGE2 exhibits varying degrees of potency compared to its parent compound, PGE2. In several assay systems:

  • Antifertility Assay : In hamster models, 17-PTPGE2 demonstrated luteolytic activity approximately 90 times more potent than PGF2α.
  • Blood Pressure Response : In rat studies, the pressor potency of 17-PTPGE2 was found to be significantly greater than that of PGE2, indicating a unique profile in cardiovascular responses .

Receptor Activation

The activation of prostanoid receptors by 17-PTPGE2 leads to multiple biological effects:

  • EP1 Activation : Involved in mediating vasoconstriction and pain perception.
  • EP3 Activation : Plays a role in inhibiting adenylate cyclase activity, impacting smooth muscle contraction.
  • EP4 Activation : Associated with anti-inflammatory effects and modulation of immune responses .

Case Studies

  • Reproductive Health : A study evaluated the effects of 17-PTPGE2 on estrous cycle synchronization in beef cows. Results indicated enhanced synchronization compared to natural PGE2, suggesting potential applications in veterinary reproductive management.
  • Cardiovascular Effects : In a controlled study involving hypertensive rats, administration of 17-PTPGE2 resulted in significant alterations in blood pressure dynamics, showcasing its potential as a therapeutic agent for managing hypertension .

Comparative Activity Table

CompoundPotency (Relative to PGE2)Primary Target ReceptorsNotable Effects
17-Phenyl Trinor PGE25x (pressor response)EP1, EP3, EP4Increased blood pressure; luteolytic
Prostaglandin E2 (PGE2)BaselineEP1, EP3, EP4Vasodilation; inflammation
Prostaglandin F2α (PGF2α)90x (luteolytic activity)FP receptorUterine contraction; luteolysis

Q & A

Basic Question: What are the key considerations for preparing stable stock solutions of 17-phenyl trinor PGE2 in experimental settings?

Methodological Answer:
17-Phenyl trinor PGE2 is supplied as a crystalline solid with solubility in organic solvents (e.g., ethanol, DMSO) at ~100 mg/mL. To prepare aqueous solutions, dissolve the compound directly in PBS (pH 7.2; solubility ~0.8 mg/mL) to avoid residual organic solvents, which may interfere with biological assays . Purge solvents with inert gases (e.g., nitrogen) to prevent oxidation. Aqueous solutions should be used within 24 hours due to instability, and long-term storage should be at -20°C in aliquots to avoid freeze-thaw degradation .

Basic Question: How does 17-phenyl trinor PGE2 compare to native PGE2 in potency across different tissue models?

Methodological Answer:
Potency varies by tissue and receptor subtype. In guinea pig ileum, 17-phenyl trinor PGE2 induces contraction at 11 µM, comparable to PGE2. However, it is 4.4× more potent than PGE2 as an antifertility agent in hamsters (ED50: 350 µg/kg vs. PGE2’s 1540 µg/kg) . Tissue-specific differences may arise from variations in EP receptor subtype expression (e.g., EP1 vs. EP3 dominance) or metabolic stability of the analog .

Advanced Question: How can researchers determine the receptor subtype specificity of 17-phenyl trinor PGE2 in complex cellular systems?

Methodological Answer:
Use selective receptor antagonists and calcium mobilization assays. For example, in HEK cells expressing thromboxane receptors, 17-phenyl trinor PGE2-induced [Ca²⁺] responses are blocked by the EP1 antagonist ONO-8713 (IC50: 18.3–25 nM) but not by EP3 antagonists . Pair this with cAMP assays to confirm EP3 activity (if applicable). Cross-validate findings using siRNA knockdown or receptor-null cell lines to isolate contributions of individual receptor subtypes .

Advanced Question: What experimental strategies can address contradictions in reported potency data for 17-phenyl trinor PGE2 across studies?

Methodological Answer:
Contradictions may stem from:

  • Receptor heterogeneity : Tissue-specific EP receptor expression profiles (e.g., ileum vs. uterus) .
  • Assay conditions : Variations in solvent carriers (e.g., DMSO vs. aqueous buffers) affecting bioavailability .
  • Metabolite interference : Degradation products like 15-keto derivatives (reported in F2α analogs) may exhibit antagonistic effects .
    To resolve discrepancies, standardize assay protocols (e.g., NIH preclinical guidelines ), use isotopic labeling to track stability, and employ LC-MS to quantify intact compound and metabolites in biological matrices .

Advanced Question: How can researchers design in vivo studies to evaluate the ocular hypotensive effects of 17-phenyl trinor PGE2 analogs?

Methodological Answer:

  • Dose selection : Base initial doses on ED50 values from analogous compounds (e.g., 17-phenyl trinor PGF2α ethyl amide, a glaucoma drug) .
  • Delivery methods : Use intravitreal implants or topical formulations to mimic clinical administration.
  • Endpoints : Measure intraocular pressure (IOP) via tonometry and assess FP receptor activation via immunohistochemistry .
  • Controls : Include vehicle controls and native PGE2 to benchmark efficacy. Adhere to ARRIVE guidelines for preclinical reproducibility .

Advanced Question: What methodologies are recommended for identifying and characterizing metabolites of 17-phenyl trinor PGE2?

Methodological Answer:

  • In vitro models : Incubate the compound with liver microsomes or primary hepatocytes to simulate Phase I/II metabolism .
  • Analytical tools : Use high-resolution LC-MS/MS to detect metabolites (e.g., 15-keto derivatives, ethyl amides) .
  • Functional assays : Test metabolites for receptor binding (e.g., FP/EP1/EP3) and compare potency to the parent compound .

Advanced Question: How should researchers validate receptor-binding data for 17-phenyl trinor PGE2 to ensure reproducibility?

Methodological Answer:

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-PGE2 displacement) with functional assays (calcium flux, cAMP modulation) .
  • Cross-species validation : Test receptor affinity in human, rodent, and primate models to account for interspecies variability .
  • Batch consistency : Verify compound purity (>98%) via HPLC and reference certificate of analysis for each batch .

Advanced Question: What statistical and data-presentation practices are critical for publishing studies on 17-phenyl trinor PGE2?

Methodological Answer:

  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes .
  • Data visualization : Include dose-response curves (log-scale) for potency comparisons and receptor-specificity heatmaps .
  • Reproducibility : Share raw datasets, detailed protocols (e.g., NIH preclinical checklist ), and reagent lot numbers in supplementary materials .

Advanced Question: How can researchers resolve discrepancies between in vitro receptor affinity and in vivo efficacy for 17-phenyl trinor PGE2?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations over time to assess bioavailability and half-life .
  • Ex vivo models : Use isolated tissue preparations (e.g., gerbil colon) to bridge in vitro and in vivo findings .
  • Receptor density mapping : Quantify EP1/EP3 expression in target tissues via qPCR or flow cytometry .

Advanced Question: What strategies mitigate off-target effects of 17-phenyl trinor PGE2 in complex biological systems?

Methodological Answer:

  • Proteomic screening : Use phosphoproteomics to identify unintended signaling pathways (e.g., cross-talk with thromboxane receptors) .
  • Structure-activity relationships (SAR) : Modify the C-15 or ethyl amide group to enhance selectivity for EP1/EP3 over FP receptors .
  • In silico modeling : Perform molecular docking simulations to predict binding affinities for off-target receptors .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-20,22,24,26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBVMYJQWZOGGJ-XYRJXBATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274308
Record name 17-Phenyl-18,19,20-trinorprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38315-43-4
Record name 17-Phenyl-ω-trinor-PGE2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38315-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Phenyl-18,19,20-trinorprostaglandin E2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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